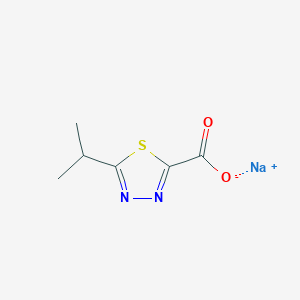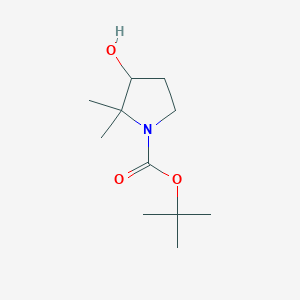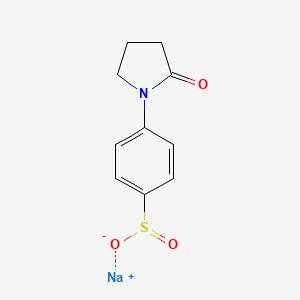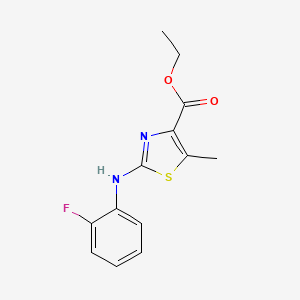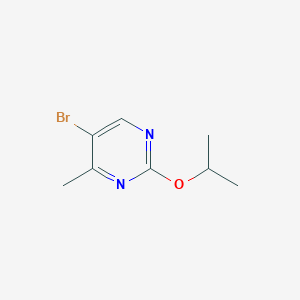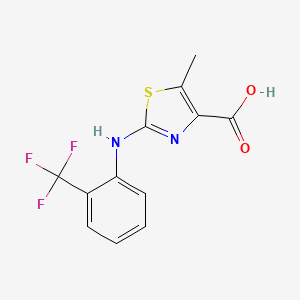
(3-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Structure and Computational Analysis
Kumara et al. (2017) explored the crystal structure and Hirshfeld surface analysis of piperazine derivatives, highlighting the molecular interactions and conformations that contribute to the crystal packing of such compounds (Kumara et al., 2017).
Potential Anti-Malarial Applications
Research by Cunico et al. (2009) revealed that certain piperazine derivatives exhibit anti-malarial activity, emphasizing the importance of specific molecular features for this biological activity (Cunico et al., 2009).
Antioxidant Properties
Malík et al. (2017) studied the antioxidant properties of piperazine-1´-yl moieties in vitro, comparing them with reference drugs to understand their reactive potential and structure-antioxidant relationships (Malík et al., 2017).
Antibacterial and Antifungal Applications
Kulkarni et al. (2016) synthesized N-Boc piperazine derivatives and evaluated their antibacterial and antifungal activities, indicating their potential use in combating microbial infections (Kulkarni et al., 2016).
Antimicrobial Activity
Patel and Agravat (2009) explored the synthesis of new pyridine derivatives with piperazine components, demonstrating considerable antibacterial activity, underlining their potential in antimicrobial treatments (Patel & Agravat, 2009).
Propiedades
IUPAC Name |
[3-[4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]piperazin-1-yl]sulfonyl-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39BN2O6SSi/c1-29(2,3)40(25-11-7-5-8-12-25,26-13-9-6-10-14-26)38-22-21-31-17-19-32(20-18-31)39(35,36)28-23-24(30(33)34)15-16-27(28)37-4/h5-16,23,33-34H,17-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUASNFYULBRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39BN2O6SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





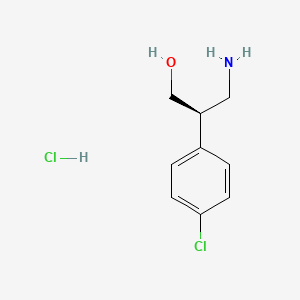

![2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1408276.png)
